molecular formula C12H19ClN2O B1388265 1-(2-Methoxy-benzyl)-piperazinehydrochloride CAS No. 1185292-94-7

1-(2-Methoxy-benzyl)-piperazinehydrochloride

Cat. No.: B1388265
CAS No.: 1185292-94-7
M. Wt: 242.74 g/mol
InChI Key: JOFJCFSMTNJALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-benzyl)-piperazinehydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of a piperazine ring substituted with a 2-methoxybenzyl group, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-benzyl)-piperazinehydrochloride typically involves the reaction of piperazine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-benzyl)-piperazinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the piperazine ring in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of 1-(2-Hydroxy-benzyl)-piperazine.

    Reduction: Formation of 1-(2-Hydroxy-benzyl)-piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-benzyl)-piperazinehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of receptor-ligand interactions and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-benzyl)-piperazinehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Methoxy-benzyl)-piperazinehydrochloride can be compared with other piperazine derivatives, such as:

  • 1-(4-Methoxy-benzyl)-piperazine hydrochloride
  • 1-(2-Ethoxy-benzyl)-piperazine hydrochloride
  • 1-(2-Methyl-benzyl)-piperazine hydrochloride

Uniqueness: The presence of the 2-methoxybenzyl group in this compound imparts unique chemical and biological properties, making it distinct from other piperazine derivatives. This uniqueness can be attributed to the specific electronic and steric effects of the methoxy group, which influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFJCFSMTNJALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxy-benzyl)-piperazinehydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxy-benzyl)-piperazinehydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxy-benzyl)-piperazinehydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxy-benzyl)-piperazinehydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxy-benzyl)-piperazinehydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxy-benzyl)-piperazinehydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.